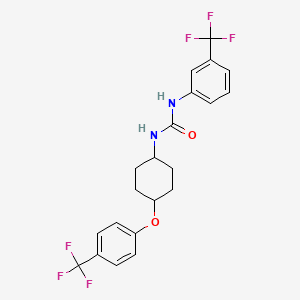
m-PEG11-Hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG11-Hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG11-Hydrazide typically involves the reaction of polyethylene glycol with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG11-Hydrazide primarily undergoes substitution reactions due to the presence of the hydrazide functional group. It can react with aldehydes and ketones to form hydrazones, which are useful intermediates in various chemical syntheses .
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and other carbonyl-containing compounds. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents .
Major Products Formed
The major products formed from reactions involving this compound are hydrazones, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
m-PEG11-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of bioconjugates and other functionalized materials.
Mecanismo De Acción
m-PEG11-Hydrazide functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The compound connects two essential ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
m-PEG4-Hydrazide: A shorter PEG-based linker with similar applications in PROTAC synthesis.
m-PEG8-Hydrazide: Another PEG-based linker with intermediate chain length.
Uniqueness
m-PEG11-Hydrazide is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in applications requiring enhanced hydrophilicity and reduced steric hindrance .
Propiedades
Fórmula molecular |
C24H50N2O12 |
|---|---|
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C24H50N2O12/c1-28-4-5-30-8-9-32-12-13-34-16-17-36-20-21-38-23-22-37-19-18-35-15-14-33-11-10-31-7-6-29-3-2-24(27)26-25/h2-23,25H2,1H3,(H,26,27) |
Clave InChI |
JUAZSRDFBATCBM-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


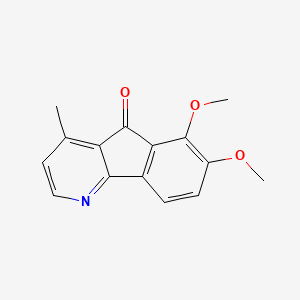
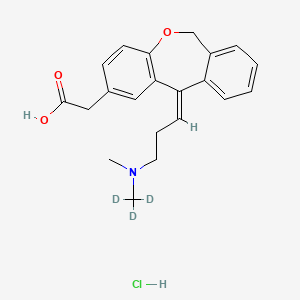
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
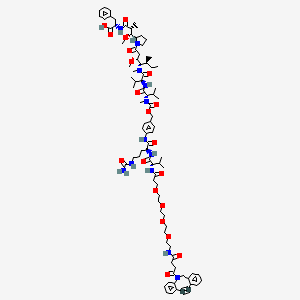
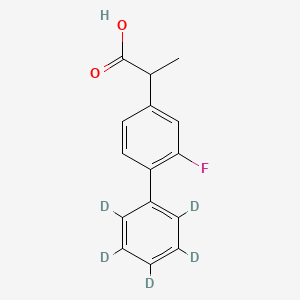
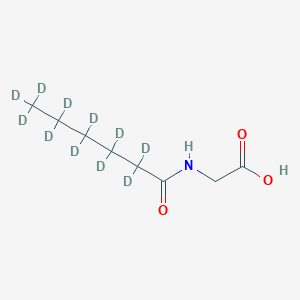
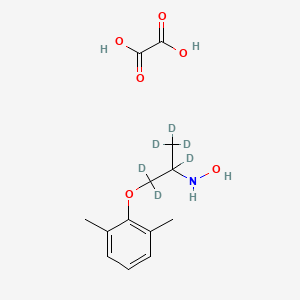

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
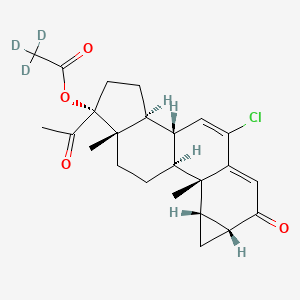
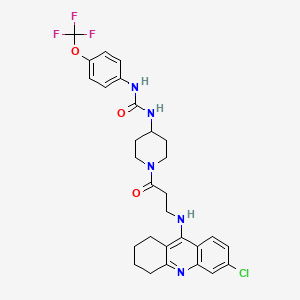
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
